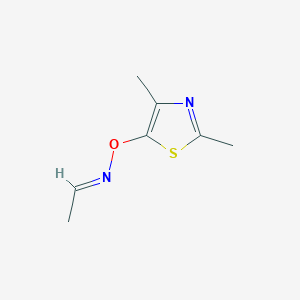
AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical and biological properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime can be synthesized through the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the oxime. The use of calcium oxide as a base has been reported to yield high quantities of oximes under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of oximes, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions on the thiazole ring.
Major Products
The major products formed from these reactions include nitriles, amines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaldoxime: A simpler oxime with similar chemical properties but lacking the thiazole ring.
5-Acetyl-2,4-dimethylthiazole: A thiazole derivative without the oxime group, used in flavor and fragrance industries.
Uniqueness
AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime is unique due to the combination of the oxime and thiazole functionalities, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
(E)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)oxy]ethanimine |
InChI |
InChI=1S/C7H10N2OS/c1-4-8-10-7-5(2)9-6(3)11-7/h4H,1-3H3/b8-4+ |
Clé InChI |
ATPSXHVEFDVZSQ-XBXARRHUSA-N |
SMILES isomérique |
C/C=N/OC1=C(N=C(S1)C)C |
SMILES canonique |
CC=NOC1=C(N=C(S1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


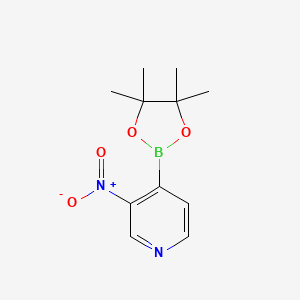
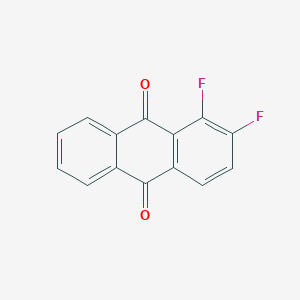

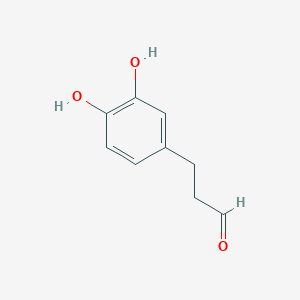

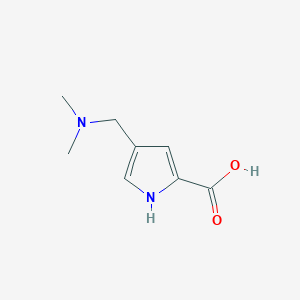

![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)

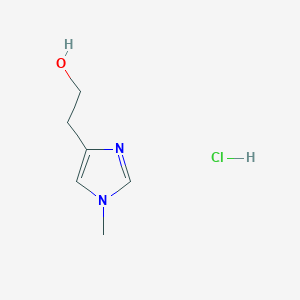


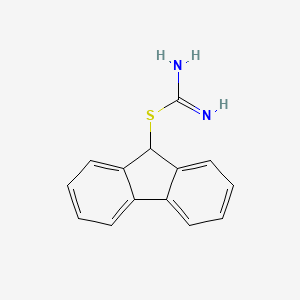
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
